![molecular formula C24H23N5O2 B2887063 2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2191216-78-9](/img/structure/B2887063.png)
2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The formula of indole is “C 8 H 7 N” is also known as 1H-benzo [b] pyrrole .
Synthesis Analysis
In a study, some new sulfonamide-based indole derivatives were synthesized by using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular structure of indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indole derivatives typically involve the use of 1H-indole -2 carboxylic acid as a starting material .Physical And Chemical Properties Analysis
Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point 253 °C at 762 mm .Scientific Research Applications
Antiviral Applications
Indole derivatives, which form part of the compound’s structure, have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be developed as an antiviral agent, possibly offering a new avenue for treating viral infections.
Anti-inflammatory Properties
The indole moiety is also associated with anti-inflammatory properties . Given the prevalence of indole in pharmacologically active compounds, it’s plausible that our compound could be utilized in the development of new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis or asthma .
Anticancer Potential
Indole derivatives have been found to possess anticancer activities . They can bind with high affinity to multiple receptors, which is crucial in the development of cancer therapeutics. The compound may serve as a lead structure for designing novel anticancer agents .
Antimicrobial and Antibacterial Effects
Research has indicated that indole and its derivatives can have antimicrobial and antibacterial effects , particularly against Gram-negative bacteria such as Klebsiella pneumonia . This property could be harnessed to create new antibiotics, especially in the face of rising antibiotic resistance.
Antidiabetic Applications
The indole scaffold is found in many synthetic drug molecules with antidiabetic effects . This compound could be explored for its potential to act on biological pathways related to diabetes, offering a new strategy for managing this chronic disease .
Agricultural Uses: Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in regulating plant growth. By extension, our compound might be used in agriculture to develop new formulations that can influence plant growth and productivity .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways
Pharmacokinetics
Indole derivatives are known to be biologically active and have been found in many important synthetic drug molecules . This suggests that the compound could have favorable pharmacokinetic properties that contribute to its bioavailability.
Result of Action
Given the various biological activities associated with indole derivatives , it’s likely that this compound could have a range of molecular and cellular effects
properties
IUPAC Name |
2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c30-23-4-3-21(19-5-10-25-11-6-19)27-29(23)16-17-8-13-28(14-9-17)24(31)20-2-1-18-7-12-26-22(18)15-20/h1-7,10-12,15,17,26H,8-9,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBGKVIQBKXKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
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